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An In-Depth Technical Guide to Hexagonal Close-Packed (HCP) Crystal Structures

Introduction

The hexagonal close-packed (HCP) crystal structure is a common atomic arrangement found in
many metallic elements. Along with the face-centered cubic (FCC) structure, it represents one
of the most efficient ways to pack identical spheres, achieving the maximum possible packing
density. This arrangement is crucial in determining the physical and mechanical properties of a
material, such as its density, strength, and ductility. Materials that crystallize in the HCP
structure include magnesium, zinc, titanium, and cobalt, which are vital in aerospace, medical,
and automotive industries. Understanding the intricacies of the HCP structure is therefore
fundamental for materials science, metallurgy, and drug development, where crystalline phases
of active pharmaceutical ingredients are of interest.

Core Characteristics of the HCP Structure

The defining features of the HCP structure are its unique atomic arrangement within its unit
cell, the specific sequence of its atomic layers, and its high packing efficiency.

Unit Cell and Atomic Positions

The conventional unit cell of an HCP structure is a right prism with a hexagonal base. It is
defined by two lattice parameters: 'a’, the edge length of the hexagon, and 'c’, the height of the
prism. The structure consists of three layers of atoms.
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o Top and Bottom Layers: The top and bottom hexagonal faces each contain six atoms at the
corners and one atom at the center.

» Middle Layer: An intermediate plane contains three atoms situated in the triangular voids
between the atoms of the top and bottom layers.

The total number of atoms within a single HCP unit cell is 6. This is calculated as follows:

o Corner Atoms: There are 12 corner atoms, each shared by six adjacent unit cells (12 x 1/6 =
2 atoms).

» Face-Centered Atoms: The two atoms at the center of the top and bottom hexagonal faces
are each shared by two unit cells (2 x 1/2 = 1 atom).

« Interior Atoms: The three atoms in the middle layer are contained entirely within the unit cell
(3 x 1 =3 atoms).

Stacking Sequence: The ABAB Pattern

The high packing efficiency of the HCP structure is achieved by stacking close-packed
hexagonal planes of atoms on top of one another. If we label the position of the first layer as 'A’,
the next layer is placed in a set of depressions, labeled 'B'. The third layer is then placed
directly above the first 'A' layer. This stacking sequence, denoted as ABAB..., is the defining
characteristic of the HCP structure. This differs from the ABCABC... sequence found in the
face-centered cubic (FCC) structure.

HCP Stacking Sequence

Click to download full resolution via product page

A diagram illustrating the ABAB... stacking sequence of atomic layers in an HCP structure.
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Coordination Number and Atomic Packing Factor

In the HCP lattice, every atom is in direct contact with 12 neighboring atoms. An atom in the
central plane is touched by six atoms in its own layer, three atoms in the layer above, and three
atoms in the layer below, resulting in a coordination number (CN) of 12.

The Atomic Packing Factor (APF) is the fraction of the unit cell volume occupied by atoms. For
an ideal HCP structure, the APF is approximately 0.74, which is the maximum possible packing
density for spheres of equal size. This high density means that 74% of the volume in an HCP
unit cell is occupied by atoms, with the remaining 26% being empty space. The APF of 0.74 is
the same as that for the FCC structure.

Lattice Parameters and the Ideal c/a Ratio

The geometry of the HCP unit cell is described by the lattice constants 'a’ and 'c'. For an ideal
close-packed structure of hard spheres, the ratio of the height of the unit cell to its edge length,
known as the c/a ratio, is mathematically determined to be V(8/3) = 1.633. In real materials, this
ratio can deviate slightly from the ideal value due to factors like atomic bonding and
temperature.

A representation of atomic positions in an HCP unit cell.

Data Summary of HCP Properties

The quantitative characteristics of the hexagonal close-packed structure are summarized
below.
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Property Value Description
) The effective number of atoms
Atoms per Unit Cell 6 ) o ]
contained within one unit cell.
o The number of nearest
Coordination Number 12

neighbors to any given atom.

Atomic Packing Factor (APF)

0.74 (or 74%)

The fraction of volume in the
crystal structure occupied by

constituent atoms.

Ideal c/a Ratio

~1.633

The theoretical ratio of the cell
height to its hexagonal edge

length.

Lattice Parameters of Common HCP Metals

Element a (nm) ¢ (nm) cla Ratio
Beryllium (Be) 0.2290 0.3584 1.567
Magnesium (Mg) 0.3210 0.5210 1.624
Titanium (Ti) 0.2950 0.4686 1.588
Cobalt (Co) 0.2507 0.4069 1.623

Note: Lattice parameter values are approximate and can vary with temperature and purity.

Mechanical Behavior: Slip Systems

The plastic deformation of crystalline materials occurs through a process called slip, which

involves the motion of dislocations on specific crystallographic planes (slip planes) and in
specific directions (slip directions). The combination
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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